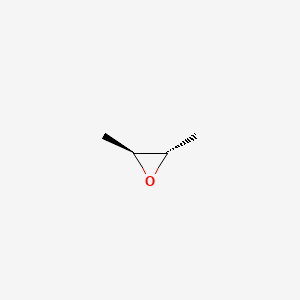

trans-2,3-Epoxybutane

Description

Significance of Epoxide Chemistry in Modern Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly prized in organic synthesis. numberanalytics.comallen.in The considerable ring strain in their structure makes them reactive intermediates, capable of undergoing ring-opening reactions with a wide range of nucleophiles. numberanalytics.comrsc.org This reactivity allows for the stereospecific introduction of various functional groups, making epoxides essential building blocks in the creation of complex molecules. rsc.orgencyclopedia.pub Their applications are extensive, spanning the synthesis of pharmaceuticals, agrochemicals, polymers, and materials like epoxy resins used in coatings and adhesives. numberanalytics.comallen.inorientjchem.org

Stereochemical Complexity and Importance of Trans-2,3-Epoxybutane Isomers

2,3-Epoxybutane (B1201590) exists as three stereoisomers: a pair of enantiomers (trans) and a meso isomer (cis). wikipedia.org The trans isomers, (2S,3S)-2,3-dimethyloxirane and (2R,3R)-2,3-dimethyloxirane, are chiral and their enolates exhibit chiral recognition, a crucial property in the development of enantiomerically pure drugs. lookchem.comthermofisher.com The stereochemistry of these isomers significantly influences their reactivity. For instance, in copolymerization with carbon dioxide, the cis isomer reacts more efficiently due to steric factors that favor ring-opening. Conversely, the trans isomer often polymerizes more rapidly with certain catalysts. acs.orggoogle.com The degradation of polymers derived from these isomers reveals that one stereocenter is inverted during the ring-opening step of polymerization, highlighting the stereospecific nature of these reactions. acs.org

Historical Context of Epoxide Research and Future Trajectories

The study of epoxides has a rich history, with their synthetic versatility being recognized early on. researchgate.net The development of methods for their synthesis, such as the reaction of alkenes with peracids, has been a cornerstone of organic chemistry. orientjchem.org A significant advancement was the development of asymmetric epoxidation techniques, including the Sharpless and Jacobsen epoxidations, which allow for the synthesis of chiral epoxides. wikipedia.org Current research continues to focus on developing novel and more efficient synthetic routes. One such innovative method is a two-step process for producing epoxybutane from butanediol, which involves carbonylation and subsequent decarboxylation. rsc.org Future research is aimed at creating even more selective and environmentally friendly catalytic systems for epoxide synthesis and their subsequent transformations.

Overview of Research Scope and Methodological Approaches

Research on this compound encompasses a broad range of chemical disciplines. Methodological approaches include its synthesis via the epoxidation of 2-butene (B3427860) or through novel routes from butanediol. wikipedia.orgrsc.org Its chemical behavior is extensively studied through various reactions, including nucleophilic ring-opening, polymerization, and cycloaddition reactions. acs.org The physical and thermodynamic properties of this compound have been investigated to understand its behavior under different conditions. dtic.mil Spectroscopic techniques are crucial for its characterization. aip.orgnih.govchemicalbook.comnist.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026528, DTXSID40920536 | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-63-1, 6189-41-9, 10203-50-6 | |

| Record name | trans-2,3-Dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyloxiranato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2,3 Epoxybutane and Its Enantiomers

Chemo- and Stereoselective Epoxidation of Alkenes to Trans-2,3-Epoxybutane

The direct epoxidation of trans-2-butene is a primary route to this compound. The stereochemistry of the starting alkene is directly translated to the epoxide product, making the selection of a stereospecific method crucial.

Peracid-Mediated Epoxidation and Stereochemical Retention

The reaction of alkenes with peroxy acids, known as the Prilezhaev reaction, is a well-established method for forming epoxides. wikipedia.org This reaction is stereospecific, meaning that a trans-alkene will yield a trans-epoxide. wikipedia.orglibretexts.org The epoxidation of trans-2-butene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted "butterfly mechanism". wikipedia.org In this mechanism, the oxygen atom is transferred to the double bond in a single step, which ensures the retention of the original stereochemistry. wikipedia.orgtsijournals.com

The reaction is highly selective, and the use of trans-2-butene as a starting material stereoselectively produces only this compound. wikipedia.org The rate of this reaction is influenced by the electron density of the alkene, with more substituted alkenes reacting faster. wikipedia.org

Table 1: Peracid-Mediated Epoxidation of trans-2-Butene

| Reactant | Reagent | Product | Stereochemistry |

|---|

Catalytic Epoxidation Systems: Hydrogen Peroxide and Metal Catalysts

Hydrogen peroxide is an attractive oxidizing agent for epoxidation due to its low cost and the production of water as the only byproduct. However, its reaction with alkenes is often slow and requires the use of a catalyst. Various metal catalysts have been developed to facilitate this transformation.

Methyltrioxorhenium (MTO) is a notable catalyst for the epoxidation of a wide range of alkenes using hydrogen peroxide. psu.edu The MTO/H2O2 system can be acidic, which may lead to the ring-opening of sensitive epoxides. The addition of a base like pyridine (B92270) can mitigate this issue and accelerate the epoxidation. psu.edu Other metal oxides, such as those of selenium and arsenic, have also shown catalytic activity in perfluorinated solvents, enabling epoxidation at lower temperatures. psu.edu Iron catalysts in combination with hydrogen peroxide have also been explored for the asymmetric epoxidation of certain alkenes, yielding chiral epoxides with varying degrees of enantioselectivity. thieme-connect.de

Table 2: Metal-Catalyzed Epoxidation with Hydrogen Peroxide

| Catalyst System | Key Features |

|---|---|

| Methyltrioxorhenium (MTO)/H₂O₂ | Effective for various alkenes; acidity can be an issue. psu.edu |

| Iron Catalysts/H₂O₂ | Used for asymmetric epoxidation of aromatic alkenes. thieme-connect.de |

Indirect Synthetic Pathways via Halohydrin Formation and Cyclization

This method provides an alternative route to this compound, and the stereochemical outcome is well-defined by the reaction mechanism. wikipedia.orgstackexchange.com

Biocatalytic Pathways for Enantiopure this compound

The production of enantiomerically pure epoxides is crucial for the synthesis of many chiral drugs and fine chemicals. Biocatalysis offers a powerful tool for achieving high enantioselectivity.

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically an enzyme. wur.nl In the case of this compound, enzymes such as epoxide hydrolases can be employed to selectively hydrolyze one enantiomer of the racemic mixture, leaving the other, unreacted enantiomer in high enantiomeric excess. scispace.comacs.org

For example, whole cells of certain bacteria have demonstrated the ability to enantioselectively hydrolyze racemic epoxides. acs.org Lipases have also been utilized for the kinetic resolution of related epoxide compounds, such as glycidyl (B131873) esters. scispace.comepa.gov The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), with higher values indicating better separation. wur.nl

Table 3: Examples of Enzymatic Kinetic Resolution of Epoxides

| Enzyme Type | Substrate Type | Outcome |

|---|---|---|

| Epoxide Hydrolases | Racemic epoxides | Enantioselective hydrolysis of one enantiomer. scispace.comacs.org |

Stereoselective Biotransformations Utilizing Epoxide-Converting Enzymes

Beyond kinetic resolution, stereoselective biotransformations can directly produce enantiopure epoxides from prochiral or racemic starting materials. Epoxide-converting enzymes, such as certain monooxygenases and halohydrin dehalogenases, play a key role in these processes.

Some microorganisms expressing stereoselective monooxygenases can directly epoxidize alkenes to form enantioenriched epoxides. For instance, Nocardioides sp. strain JS614, when grown on ethene, can transform trans-2-butene into trans-(2R,3R)-epoxybutane with a significant enantiomeric excess. researchgate.net This organism also shows the ability to preferentially degrade the trans-(2S,3S)-enantiomer from a racemic mixture. researchgate.net

Halohydrin dehalogenases catalyze the ring-closure of halohydrins to epoxides and can exhibit high enantioselectivity, providing a route to enantiopure epoxides from chiral halohydrins. rug.nl Additionally, epoxide hydrolases can be used for the desymmetrization of meso-epoxides, converting a prochiral starting material into a single enantiomer of the diol product. nih.govmdpi.com For example, an epoxide hydrolase from Sphingomonas sp. has been shown to be effective in the desymmetrization of cis-2,3-epoxybutane. nih.govmdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-2-Butene |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen Peroxide |

| Methyltrioxorhenium (MTO) |

| Pyridine |

| Sodium Hydroxide (B78521) |

| Glycidyl esters |

| Ethene |

Asymmetric Synthesis of Chiral this compound Enantiomers

The generation of enantiomerically pure forms of this compound, namely (2R,3R)-2,3-dimethyloxirane and (2S,3S)-2,3-dimethyloxirane, is of significant interest due to their role as chiral building blocks in organic synthesis. The approaches to obtaining these chiral epoxides can be broadly categorized into two main strategies: the direct asymmetric epoxidation of a prochiral alkene using a chiral catalyst and the resolution of a pre-existing racemic mixture of the epoxide.

Chiral Catalyst-Mediated Approaches

The direct enantioselective epoxidation of trans-2-butene presents a primary route to chiral this compound. This transformation relies on the use of a chiral catalyst to control the stereochemical outcome of the oxygen transfer to the double bond. A major advancement in this field has been the development of chiral ketone catalysts and metal-salen complexes. researchgate.netacs.org

Chiral dioxiranes, generated in situ from a ketone and a stoichiometric oxidant like Oxone, can effectively transfer an oxygen atom enantioselectively. researchgate.net Similarly, chiral manganese (Mn)-salen complexes have been extensively studied for the asymmetric epoxidation of unfunctionalized olefins. mdpi.com These catalysts create a chiral environment around the active metal center, which differentiates between the two enantiotopic faces of the trans-2-butene substrate, leading to the preferential formation of one enantiomer of the epoxide. The efficiency of these catalysts is often evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting epoxide. While many studies focus on more complex olefins, the principles are applicable to simple alkenes like trans-2-butene. mdpi.comdicp.ac.cn For cis-olefins, the addition of chiral quaternary ammonium (B1175870) salts as co-catalysts with (salen)Mn systems has been shown to be highly effective for producing trans-epoxides with high enantioselectivity. acs.org

| Catalyst Type | Substrate Example | Key Features | Ref. |

| Chiral Ketones/Dioxiranes | trans-Stilbenes | Catalytic amount of ketone used with a stoichiometric oxidant (e.g., Oxone). Good to excellent yields and enantioselectivities (84-95% ee for trans-stilbenes). | researchgate.net |

| (Salen)Mn Complexes | cis-β-Methylstyrene | Creates a chiral pocket to direct oxygenation. Enantioselectivity is influenced by ligand structure and reaction conditions. | mdpi.com |

| (Salen)Cr Complexes | Terminal Epoxides | Used in asymmetric ring-opening reactions, but the principles of creating chiral environments are shared with epoxidation catalysts. | thieme-connect.com |

This table presents examples of catalyst systems used for asymmetric epoxidation, illustrating the general approaches applicable to producing chiral this compound.

Resolution Techniques for Racemic Mixtures

Resolution provides an alternative pathway to obtaining enantiopure this compound. This strategy starts with a racemic mixture of the (2R,3R) and (2S,3S) enantiomers and employs a chiral agent to separate them. The most prominent method in this category is kinetic resolution.

Kinetic resolution can be achieved through either biocatalytic or chemocatalytic means. wur.nlresearchgate.net The process relies on the differential reaction rates of the two enantiomers in the racemic mixture with a chiral catalyst or enzyme. One enantiomer reacts more quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. thieme-connect.comresearchgate.net

Biocatalytic Kinetic Resolution

Enzymes, particularly epoxide hydrolases (EHs), are highly effective for the kinetic resolution of epoxides. researchgate.net These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer to its corresponding diol, leaving the other epoxide enantiomer untouched. For instance, whole cells of the bacterium Xanthobacter Py2 have demonstrated the ability to resolve racemic this compound. wur.nlscispace.com The organism selectively degrades the (2S,3S)-enantiomer, allowing for the recovery of the pure (2R,3R)-epoxybutane. wur.nl This biocatalytic approach offers high enantioselectivity under mild reaction conditions. wur.nlresearchgate.net

Chemo-catalytic Kinetic Resolution

Chiral metal complexes, such as those involving cobalt (Co) or chromium (Cr) with salen ligands, are widely used for the hydrolytic kinetic resolution (HKR) of racemic epoxides. researchgate.netresearchgate.net In HKR, the chiral catalyst selectively promotes the ring-opening of one enantiomer with a nucleophile, typically water. This method has proven successful for a range of aliphatic epoxides. wur.nl The development of recyclable polymeric Co(III)-salen complexes has further enhanced the utility of this method, allowing for the synthesis of enantio-pure epoxides with quantitative yields and excellent enantiomeric excess (>99% ee). researchgate.net Other nucleophiles, such as azides or amines, can also be used in what is known as aminolytic kinetic resolution (AKR), providing access to both the unreacted epoxide and a chiral 1,2-amino alcohol product. thieme-connect.comresearchgate.net

| Resolution Method | Catalyst/Enzyme | Racemic Substrate | Result | Ref. |

| Biocatalytic Kinetic Resolution | Xanthobacter Py2 | This compound | Selective degradation of (2S,3S)-isomer, yielding pure (2R,3R)-epoxybutane. | wur.nl |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complexes | Terminal Epoxides | Preparation of enantiopure epoxides and 1,2-diols. | wur.nlresearchgate.net |

| Aminolytic Kinetic Resolution (AKR) | Chiral Polymeric Co(III)-Salen | Terminal Epoxides | Enantio-pure epoxides (ee, >99%) and N-protected β-amino alcohols. | researchgate.net |

| Azidolysis | Chiral (salen)Cr(III) complex | Terminal Epoxides | Kinetic resolution via enantioselective ring-opening with an azide (B81097) nucleophile. | thieme-connect.com |

This table summarizes various resolution techniques used to separate enantiomers of epoxides, with principles directly applicable to racemic this compound.

Stereochemical Principles and Configurational Analysis of Trans 2,3 Epoxybutane

R/S Configuration and Diastereomeric Relationships with Cis-Isomers

Trans-2,3-epoxybutane is a chiral molecule that exists as a pair of enantiomers: (2R,3R)-2,3-epoxybutane and (2S,3S)-2,3-epoxybutane. wikipedia.orgnist.gov These enantiomers are non-superimposable mirror images of each other. The "trans" designation indicates that the two methyl groups are on opposite sides of the epoxide ring.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each stereocenter. youtube.com In this compound, both carbon atoms of the epoxide ring are stereocenters. For the (2R,3R) enantiomer, both stereocenters have an R configuration, while in the (2S,3S) enantiomer, both have an S configuration. wikipedia.orgresearchgate.net

Table 1: Stereoisomers of 2,3-Epoxybutane (B1201590)

| Isomer | Configuration | Chirality | Relationship to (2R,3R)-trans-2,3-epoxybutane |

| This compound | (2R,3R) | Chiral | Identical |

| This compound | (2S,3S) | Chiral | Enantiomer |

| cis-2,3-Epoxybutane | (2R,3S) or meso | Achiral | Diastereomer |

This table is generated based on established principles of stereochemistry.

Mechanisms of Stereochemical Inversion and Retention in Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism.

Stereochemical Inversion:

Nucleophilic ring-opening reactions of epoxides, particularly under SN2 conditions, typically proceed with an inversion of configuration at the carbon atom that is attacked. libretexts.orglibretexts.org This is due to the backside attack of the nucleophile, which approaches the electrophilic carbon from the side opposite to the leaving group (the epoxide oxygen). libretexts.orgyoutube.comyoutube.com

For example, the reaction of this compound with a nucleophile will result in the formation of a product where the stereochemistry at one of the carbon centers is inverted. If the nucleophile attacks the C2 carbon of (2R,3R)-trans-2,3-epoxybutane, the resulting product will have an S configuration at C2 and an R configuration at C3.

Stereochemical Retention:

Polymerization of this compound can also lead to polymers with a retained stereochemical configuration, resulting in crystalline poly(trans-butene-2 epoxide) with distinct physical properties from the polymer derived from the cis-isomer. google.com

Factors Influencing Configurational Stability and Interconversion

The configurational stability of this compound is generally high under normal conditions. The covalent bonds of the epoxide ring prevent free rotation, thus locking the trans configuration. Interconversion between the trans and cis isomers does not readily occur without breaking and reforming chemical bonds.

However, certain conditions and reactions can influence this stability:

Thermal Conditions: At elevated temperatures, gas-phase isomerization of 2,3-epoxybutane can occur, leading to other structural isomers like butan-2-one and but-3-en-2-ol, although cis-trans isomerization is a slower process. rsc.org

Catalytic Processes: Certain catalysts can facilitate the interconversion or rearrangement of epoxides. For instance, the reaction with triethylaluminum (B1256330) can lead to ring-opening and potentially subsequent reactions that could affect the stereochemistry. researchgate.net

Reaction Pathways: As discussed previously, the choice of reagents and reaction conditions dictates whether a reaction will proceed with inversion or retention of configuration, thereby influencing the stereochemical outcome. The presence of a strong nucleophile will favor an SN2-type inversion.

The inherent strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions, which are the primary pathways for any change in the original configuration. The stability is therefore more a measure of its resistance to these ring-opening reactions under various conditions.

Mechanistic Investigations into the Reactivity of Trans 2,3 Epoxybutane

Nucleophilic Ring-Opening Reactions: Regio- and Stereoselectivity

The three-membered ring of epoxides, such as trans-2,3-epoxybutane, is characterized by significant ring strain, rendering it susceptible to ring-opening reactions by various nucleophiles. These reactions are fundamental in organic synthesis for the creation of highly functionalized molecules, including 1,2-diols and β-amino alcohols. rsc.orglibretexts.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, specifically whether they are conducted under acidic, basic, or neutral environments. libretexts.org

Acid-Catalyzed Ring Opening and Mechanistic Insights

Under acidic conditions, the epoxide oxygen is first protonated by the acid, creating a highly reactive protonated epoxide. masterorganicchemistry.comyoutube.com This initial step makes the ether oxygen a much better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack is a complex process that exhibits characteristics of both SN1 and SN2 mechanisms. libretexts.orglibretexts.org

The reaction proceeds via a backside attack on the protonated epoxide, which is consistent with an SN2 mechanism and results in an inversion of configuration at the site of attack. youtube.compressbooks.pub This leads to the formation of a trans-1,2-diol when water is the nucleophile. pressbooks.pub However, the regioselectivity of the attack on unsymmetrical epoxides suggests SN1 character. The nucleophile preferentially attacks the more substituted carbon atom. masterorganicchemistry.comlibretexts.org This preference is attributed to the development of a partial positive charge on the carbon atom that can better stabilize it, a feature reminiscent of a carbocation intermediate in an SN1 reaction. libretexts.orglibretexts.org Therefore, the acid-catalyzed ring-opening is best described as a hybrid mechanism that is neither purely SN1 nor SN2. libretexts.orgstackexchange.com For a symmetrical epoxide like this compound, attack at either of the two secondary carbons is equally likely.

The general mechanism involves three key steps:

Protonation: The epoxide oxygen is protonated by an acid (e.g., H₃O⁺) to form a good leaving group. libretexts.org

Nucleophilic Attack: A weak nucleophile (e.g., H₂O, ROH) attacks one of the electrophilic carbons of the protonated epoxide. youtube.comlibretexts.org This occurs with SN2-like backside stereochemistry. pressbooks.pub

Deprotonation: A base removes a proton from the attacking nucleophile to yield the final, neutral product. libretexts.org

Base-Catalyzed and Neutral Ring Opening Mechanisms

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds through a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com This pathway is favored by the use of strong, negatively charged nucleophiles such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), or amines. masterorganicchemistry.comyoutube.com The significant ring strain of the epoxide is a key driving force for the reaction, as the ether oxygen is typically a poor leaving group. libretexts.orglibretexts.org

The key features of the base-catalyzed mechanism are:

Nucleophilic Attack: The strong nucleophile directly attacks one of the epoxide carbons. masterorganicchemistry.com Due to steric hindrance, the attack occurs at the less substituted carbon in unsymmetrical epoxides. pressbooks.pubmasterorganicchemistry.com For this compound, the two carbons are sterically equivalent.

Ring Opening: The carbon-oxygen bond breaks, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate. libretexts.org

Protonation: In a subsequent step, the alkoxide is protonated by a protic solvent (like water or alcohol) to give the final alcohol product. masterorganicchemistry.com

This mechanism consistently results in an inversion of stereochemistry at the carbon center that is attacked. Neutral ring-opening can occur with potent nucleophiles like triphenylphosphine, which can attack the less sterically hindered carbon of the epoxide ring to form a betaine (B1666868) intermediate. pearson.com

| Condition | Mechanism | Nucleophile | Key Intermediate | Regioselectivity (on unsymmetrical epoxides) | Stereochemistry |

|---|---|---|---|---|---|

| Acid-Catalyzed | SN1/SN2 Hybrid libretexts.orglibretexts.org | Weak (H₂O, ROH) youtube.com | Protonated Epoxide masterorganicchemistry.com | Attack at the more substituted carbon masterorganicchemistry.com | Anti-addition (trans product) pressbooks.pub |

| Base-Catalyzed | SN2 libretexts.orgmasterorganicchemistry.com | Strong (⁻OH, ⁻OR, RNH₂) masterorganicchemistry.com | Alkoxide libretexts.org | Attack at the less substituted carbon pressbooks.pub | Anti-addition (inversion at attack site) masterorganicchemistry.com |

Substrate Scope and Nucleophile Diversity in Ring Opening

The nucleophilic ring-opening of epoxides is a versatile method for producing highly functionalized molecules, such as the important class of β-amino alcohols. rsc.org A wide array of nucleophiles can be employed in the ring-opening of this compound and related epoxides. The choice of nucleophile is critical as it dictates the functionality introduced into the final product.

Common nucleophiles include:

Oxygen Nucleophiles: Water, alcohols, and tert-butyl carbonate lead to the formation of diols and ether-alcohols. libretexts.orgnih.gov

Nitrogen Nucleophiles: Amines (primary and secondary) and azides are used to synthesize β-amino alcohols and azido (B1232118) alcohols, which are valuable synthetic intermediates. rsc.orgrsc.org

Halogen Nucleophiles: Anhydrous hydrogen halides (HX) can open epoxides to form trans-halohydrins. libretexts.orgpressbooks.pub

Carbon Nucleophiles: Grignard reagents and organolithium compounds can also open epoxide rings, forming new carbon-carbon bonds. masterorganicchemistry.com

Sulfur Nucleophiles: Thiols can be used to generate β-hydroxy sulfides. youtube.com

The reaction's success can be limited by the nucleophilicity of the attacking species. For instance, highly hindered amines like diisopropylamine (B44863) may exhibit reduced nucleophilicity, leading to poor reaction outcomes. rsc.org

Polymerization Mechanisms and Stereocontrol in Polyether Formation

This compound can undergo ring-opening polymerization to form polyethers. The mechanism of this polymerization and the resulting stereochemistry of the polymer are highly dependent on the type of initiator used.

Cationic Ring-Opening Polymerization: Kinetics and Stereochemical Outcome

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization process initiated by a cationic species. wikipedia.org This method is suitable for heterocyclic monomers like epoxides. wikipedia.org The polymerization of this compound using cationic initiators can lead to the formation of crystalline polymers. acs.org

The mechanism proceeds through the following general steps:

Initiation: An initiator, such as a Lewis acid (e.g., BF₃, AlCl₃) or a protic acid, activates the monomer by creating a cationic center. wikipedia.org

Propagation: The reactive cationic end of the growing polymer chain attacks another monomer molecule. In the case of epoxides, this occurs via an SN2-type mechanism, leading to the opening of the epoxide ring and the regeneration of the cationic active site at the newly added monomer unit. This process repeats, extending the polymer chain.

Chain Transfer and Termination: The polymerization can be terminated by various processes, including reaction with a counter-ion or transfer of a proton to another monomer or solvent molecule. wikipedia.org

Anionic Ring-Opening Polymerization: Pathway Considerations

The anionic ring-opening polymerization of epoxides, including this compound, is a form of chain-growth polymerization. youtube.com This process is initiated by nucleophilic reagents such as metal hydroxides, metal alkoxides, or organometallic compounds. youtube.com The reaction proceeds through a sequence of initiation, propagation, and termination steps, characteristic of ionic polymerizations. youtube.com

The fundamental pathway involves the nucleophilic attack of an initiator on one of the carbon atoms of the epoxide ring. Due to the electron-withdrawing nature of the heteroatom in the epoxide ring, the carbon atoms become electron-deficient and thus susceptible to nucleophilic attack. youtube.com This attack leads to the opening of the strained three-membered ring and the formation of a new nucleophile, which is the propagating species. youtube.comcopernicus.org The growing polymer chain then continues to attack subsequent monomer molecules. researchgate.net

In the case of this compound, the pathway is influenced by factors such as the choice of initiator, solvent, and counterion. youtube.com These factors can affect the rate of polymerization and the properties of the resulting polyether. Under controlled conditions with a scarcity of impurities, this method can produce living polymers with high molecular weights and a narrow polydispersity index. youtube.com Recent studies have also explored the solid-state anionic ring-opening polymerization of functional epoxide monomers using mechanochemical methods like ball milling. nih.gov Interestingly, in these solid-state polymerizations, bulkier monomers have shown faster conversion rates, a contrast to what is typically observed in solution polymerization. nih.gov

Metal-Mediated and Coordination–Insertion Polymerization Mechanisms

Metal-mediated polymerization of epoxides offers a pathway to control the structure and kinetics of the polymer chain growth. researchgate.net These systems often employ transition metal complexes as initiators or catalysts. researchgate.net The polymerization can proceed through a coordination-insertion mechanism, which provides a high degree of control over the polymer's stereochemistry. acs.org

In this mechanism, the epoxide monomer first coordinates to the metal center of the catalyst. This coordination activates the epoxide, making it more susceptible to nucleophilic attack. The propagation then occurs by the insertion of the coordinated monomer into the metal-alkoxide bond of the growing polymer chain. This process allows for the precise control of the polymer's microstructure. acs.org

For this compound, the use of organometallic catalysts, such as those based on aluminum or zinc, can lead to the formation of stereoregular polymers. acs.org For instance, systems combining alkali metal alkoxides with trialkylaluminum have been shown to facilitate controlled, high-speed anionic polymerization of other epoxides like propylene (B89431) oxide. acs.org While specific details for this compound are part of broader studies on epoxide polymerization, the general principles of metal-mediated and coordination-insertion mechanisms are applicable. researchgate.netacs.org The choice of the metal catalyst and its ligand environment is crucial in determining the activity of the catalyst and the properties of the resulting poly(this compound). researchgate.net

Stereoregularity and Microstructure in this compound Polymers

The polymerization of this compound can yield crystalline polymers, a result that was initially unexpected due to the presence of two asymmetric carbon atoms in the monomer. acs.org The ability to achieve a regular stereoconfiguration during the ring-opening polymerization is key to obtaining crystalline materials. acs.org

The microstructure of poly(this compound) has been a subject of detailed study, with techniques like carbon-13 magnetic resonance spectroscopy being employed to elucidate the polymer's structure. These studies provide insights into the mechanism of polymerization and the resulting stereoregularity. The polymer produced from the trans isomer is notably soluble in chlorinated solvents like chloroform (B151607) and aromatic solvents such as benzene. This is in contrast to the polymer derived from the cis isomer, which is insoluble in these solvents.

The properties of poly(this compound) are directly related to its microstructure and degree of crystallinity. The melting point of the trans-polymer can vary, with reported values around 96 °C. The resulting material is often described as a hard, glossy, wax-like substance. X-ray diffraction studies have confirmed the high degree of crystallinity in these polymers. acs.org

Isomerization and Rearrangement Reactions

Thermal Gas-Phase Isomerization Processes

In the gas phase at elevated temperatures, this compound undergoes thermal isomerization. Kinetic studies performed in the temperature range of 668–740 K have shown that the primary reaction pathway is structural isomerization to various carbonyl and enol compounds. rsc.org The main products of this process are butan-2-one, but-3-en-2-ol, and to a lesser extent, ethyl vinyl ether and isobutyraldehyde. rsc.org

The formation of these products is proposed to occur through a unimolecular process. A biradical mechanism has been considered to explain the formation of these isomers. rsc.org The rates of these isomerization reactions are significantly faster than the geometric isomerization between the cis and trans forms of the epoxide. rsc.org The table below summarizes the major products from the thermal gas-phase isomerization of this compound.

| Product | Chemical Formula |

| Butan-2-one | C4H8O |

| But-3-en-2-ol | C4H8O |

| Ethyl vinyl ether | C4H8O |

| Isobutyraldehyde | C4H8O |

Lewis Acid-Mediated Rearrangements

The rearrangement of epoxides to carbonyl compounds, such as aldehydes and ketones, can be effectively catalyzed by Lewis acids. researchgate.net This transformation involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. youtube.com This coordination polarizes the C-O bonds, facilitating the cleavage of the ring and a subsequent rearrangement, often involving a hydride or alkyl shift, to yield the corresponding carbonyl compound. researchgate.net

For this compound, a Lewis acid-mediated rearrangement would be expected to produce butan-2-one. The general mechanism involves the Lewis acid activating the epoxide, followed by a 1,2-hydride shift. The choice of Lewis acid can influence the selectivity and rate of the reaction. For example, tin tetrachloride (SnCl4) has been used to promote regio- and stereo-controlled rearrangements of substituted epoxy alcohols. nih.gov Studies on other epoxides using Lewis acids like boron trifluoride etherate (BF3·OEt2) have provided detailed mechanistic insights, often involving deuterium (B1214612) labeling studies to trace the migration of substituents. core.ac.uk While these studies may focus on more complex epoxides, the fundamental principles of Lewis acid activation and subsequent rearrangement are applicable to this compound. researchgate.netcore.ac.uk

Gas-Phase Radical-Initiated Reactions

In the atmosphere, the hydroxyl radical (OH) is a highly reactive species that initiates the oxidation of many organic compounds. caltech.edu The gas-phase reactions of epoxides can be initiated by these radicals. The reaction of OH radicals with alkanes is a well-studied area of atmospheric chemistry. copernicus.org For epoxides, the reaction with OH radicals is expected to proceed via hydrogen abstraction from one of the C-H bonds, leading to the formation of a carbon-centered radical.

Hydroxyl Radical-Initiated Oxidation: Kinetics and Reaction Pathways

The gas-phase reaction with the hydroxyl (OH) radical is a primary sink for many organic compounds in the atmosphere. The kinetics of the reaction between OH radicals and this compound have been investigated to determine its atmospheric lifetime.

Kinetics

The rate coefficient for the reaction of OH radicals with this compound has been determined using the relative rate technique. In these experiments, the decay of the epoxide is monitored relative to a reference compound with a well-known rate coefficient. The experiments are typically conducted in environmental simulation chambers at atmospheric pressure and a controlled temperature.

One study determined the rate coefficient for this compound (tEB) at 298 ± 3 K and a total pressure of 760 ± 10 Torr. researchgate.netresearchgate.net The obtained rate coefficient is presented in the table below.

Table 1: Rate Coefficient for the Reaction of OH with this compound at 298 K

| Reactant | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Technique | Conditions |

| This compound | (2.73 ± 0.44) x 10⁻¹² | Relative Rate | 298 ± 3 K, 760 ± 10 Torr of synthetic air |

Data sourced from a kinetic study of the atmospheric oxidation of epoxy compounds. researchgate.net

Reaction Pathways

The primary mechanism for the reaction of OH radicals with epoxides, like this compound, is hydrogen atom abstraction. nih.govresearchgate.net The OH radical can abstract a hydrogen atom from either the epoxy ring or the methyl groups.

The proposed initial step of the oxidation mechanism involves the abstraction of an H-atom by the OH radical, leading to the formation of a stable water molecule and an epoxy alkyl radical:

CH₃CH(O)CHCH₃ + OH → C₄H₇O + H₂O

The resulting radical is then expected to react rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). rsc.org Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals (RO₂), would lead to the formation of a variety of oxygenated products. While specific product studies for this compound are not extensively detailed, the general mechanism suggests that the C-H bonds on the tertiary carbons of the oxirane ring are likely sites for abstraction due to the stability of the resulting radical.

Chlorine Atom-Initiated Reactions: Mechanistic Studies

In addition to reacting with OH radicals, this compound can also be oxidized by chlorine (Cl) atoms. Although the atmospheric concentration of Cl atoms is generally much lower than that of OH radicals, these reactions can be significant in specific regions, such as the marine boundary layer or in continental areas with high Cl precursor emissions.

Mechanistic Studies and Kinetics

The reaction between Cl atoms and this compound has been studied experimentally and theoretically to elucidate the reaction mechanism and determine the rate coefficient. researchgate.netscispace.comrsc.org These studies have shown that the reaction proceeds via hydrogen atom abstraction, similar to the OH radical reaction.

The rate coefficient for the gas-phase reaction of Cl atoms with this compound was measured at 298 ± 2 K and atmospheric pressure. researchgate.netrsc.org The results indicate that this reaction is significantly faster than the corresponding reaction with OH radicals.

Table 2: Rate Coefficient for the Reaction of Cl with this compound at 298 K

| Reactant | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Technique | Conditions |

| This compound | (10.1 ± 1.5) x 10⁻¹¹ | Relative Rate | 298 ± 2 K, ~1 atm of synthetic air |

Data sourced from an experimental and theoretical study on the reactivity of epoxides with chlorine atoms. researchgate.netscispace.com

Theoretical calculations support the experimental findings and provide deeper insight into the reaction mechanism. researchgate.netscispace.com Potential energy surface (PES) scans for the H-atom abstraction from this compound by a chlorine atom show that the process is highly favorable. scispace.com The primary reaction channel is the abstraction of a hydrogen atom from one of the two tertiary C-H groups on the epoxide ring. scispace.com This enhanced reactivity compared to simpler epoxides is attributed to the presence of the two methyl groups attached to the heterocyclic ring. scispace.com The reaction leads to the formation of hydrogen chloride (HCl) and an epoxy alkyl radical, which will then undergo further reactions in the atmosphere.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for assigning the relative stereochemistry of diastereomers like cis- and trans-2,3-epoxybutane.

¹H NMR Spectroscopy is used to determine the chemical environment of the protons in the molecule. In this compound, the two methyl groups are chemically equivalent, as are the two methine protons on the epoxide ring, leading to a simplified spectrum. The key parameters for stereochemical assignment are the chemical shifts (δ) and the coupling constants (J). The trans configuration is characterized by a specific coupling constant between the two epoxide protons (H-2 and H-3).

Nuclear Overhauser Effect (NOE) Spectroscopy provides through-space correlations between protons that are in close proximity. For epoxybutanes, this is a definitive method for stereochemical assignment. In the case of this compound, irradiation of the methyl protons would show no NOE correlation to the opposite epoxide proton. This absence of a cross-peak contrasts with the cis isomer, where a strong NOE would be observed between the methyl protons and the adjacent epoxide proton on the same side of the ring copernicus.org.

| Proton | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Stereochemical Significance |

|---|---|---|---|---|

| -CH₃ | ~1.3 | Doublet | ~5-6 | Couples with adjacent methine proton. |

| -CH (epoxide) | ~2.6-2.8 | Quartet | ~5-6 | The specific J-coupling between H-2 and H-3 helps confirm the trans relationship. |

Vibrational Spectroscopy (IR, Raman) in Structural and Mechanistic Studies

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR active, it must result in a change in the molecule's dipole moment ksu.edu.sa. The epoxide ring has several characteristic vibrations:

Asymmetric C-O-C stretch: Typically a strong band around 1250 cm⁻¹.

Ring "breathing" mode (symmetric stretch): A band often found near 950-810 cm⁻¹.

C-H stretching of the methyl and methine groups appears around 3000-2900 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule ksu.edu.sa. Due to its C₂ symmetry, this compound has Raman active modes that may be IR inactive. Raman spectroscopy is particularly useful for studying the symmetric vibrations of the carbon skeleton and the epoxide ring. Studies have focused on the Raman bond polarizability of this compound, which relates to the charge distribution within the molecule researchgate.net.

Together, IR and Raman provide a detailed vibrational fingerprint of the molecule, confirming the presence of the epoxide ring and allowing for differentiation from isomers or reaction products.

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³ C-H) | IR, Raman | 3050 - 2950 | Medium-Strong |

| Epoxide Ring Asymmetric Stretch | IR | ~1250 | Strong |

| Epoxide Ring Symmetric Stretch ("Breathing") | IR, Raman | 950 - 810 | Medium-Strong |

| C-C Stretch | Raman | 1000 - 800 | Medium |

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, existing as a pair of enantiomers ((2R,3R) and (2S,3S)), assessing its enantiomeric purity is crucial, especially in stereoselective synthesis and catalysis. Chiral chromatography is the primary method for separating and quantifying enantiomers.

Chiral Gas Chromatography (GC) is suitable for volatile compounds like this compound. The separation is achieved using a chiral stationary phase (CSP), which is typically a derivative of a chiral molecule like a cyclodextrin (B1172386) coated onto the inside of the capillary column gcms.cz. The two enantiomers interact diastereomerically with the CSP, forming transient complexes of different stabilities. This difference in interaction strength leads to different retention times, allowing for their separation and quantification gcms.cz.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation. While less common for such a volatile analyte, it can be used effectively. In HPLC, a CSP is packed into a column, and the mobile phase composition is optimized to achieve separation asianpubs.org. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral molecules nih.govchromatographyonline.com. The differential interaction between the enantiomers and the chiral stationary phase allows for their resolution. The detector (e.g., a UV detector, if a chromophore is present, or a refractive index detector) measures the concentration of each enantiomer as it elutes, enabling the calculation of enantiomeric excess (ee).

| Technique | Principle of Separation | Typical Chiral Stationary Phase (CSP) | Key Output |

|---|---|---|---|

| Chiral GC | Differential formation of transient diastereomeric complexes between enantiomers and a chiral stationary phase in the gas phase. | Derivatized cyclodextrins (e.g., β-DEX) | Separated peaks for (2R,3R) and (2S,3S) enantiomers, allowing calculation of enantiomeric excess (ee). |

| Chiral HPLC | Differential adsorption/interaction of enantiomers with a chiral stationary phase in the liquid phase. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases | Chromatogram with resolved enantiomer peaks for quantification and ee determination. |

X-ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal. This compound is a low-melting solid or liquid at room temperature, making it difficult to crystallize directly.

To overcome this challenge, a common strategy is to prepare a crystalline derivative of the molecule. This can be achieved by reacting the epoxide with a chiral, enantiomerically pure reagent to form a diastereomeric product that is more likely to crystallize. Alternatively, a derivative containing a heavy atom can be synthesized.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering) ed.ac.uk. When the X-ray wavelength used is near an absorption edge of an atom in the crystal (especially a heavier atom), the scattering factor of that atom becomes complex. This breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), meaning that the intensities of certain pairs of reflections (Bijvoet pairs) are no longer equal thieme-connect.de. By measuring these intensity differences and comparing them to the calculated patterns for both possible enantiomers, the true absolute configuration of the molecule in the crystal can be unambiguously assigned ed.ac.uk. Once the absolute configuration of one stereocenter in the derivative is known, the configuration of the others can be determined from the established relative stereochemistry.

Microwave Spectroscopy for Rotational Constants and Molecular Structure Elucidation

Microwave spectroscopy is an exceptionally precise technique for determining the gas-phase structure of molecules. It measures the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule. These transitions are highly sensitive to the molecule's moments of inertia, which are directly related to its mass distribution and geometry (bond lengths and angles).

For a molecule like this compound, the microwave spectrum would consist of a dense pattern of sharp absorption lines. By assigning these lines to specific rotational transitions, a set of highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, I𝒸).

Analysis of the microwave spectrum of isotopically substituted versions of the molecule (e.g., containing ¹³C or ¹⁸O) allows for the determination of the coordinates of individual atoms within the molecule's principal axis system (Kraitchman's substitution method). This leads to a precise determination of the molecular structure, including bond lengths and bond angles, with accuracies of thousandths of an angstrom and tenths of a degree, respectively. While a direct study on this compound is not widely cited, analysis of closely related derivatives like trans-1,1,1-trifluoro-2,3-epoxybutane has been successfully performed, demonstrating the utility of this technique for elucidating the detailed structure of substituted oxiranes illinois.eduillinois.edu.

| Parameter Measured | Information Derived | Significance for this compound |

|---|---|---|

| Rotational Transition Frequencies | Rotational Constants (A, B, C) | Provides a unique molecular fingerprint and data for structural fitting. |

| Rotational Constants (A, B, C) | Principal Moments of Inertia (Iₐ, Iₑ, I𝒸) | Directly relates to the overall shape and mass distribution of the molecule. |

| Isotopologue Spectra | Atomic Coordinates (via substitution) | Allows for the precise determination of bond lengths (C-C, C-O, C-H) and bond angles (e.g., C-C-O). |

Computational Chemistry and Theoretical Modeling of Trans 2,3 Epoxybutane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trans-2,3-epoxybutane. These methods allow for a detailed examination of the molecule's electron distribution and how this governs its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations have been employed to determine its optimized ground-state geometry. These calculations reveal the precise bond lengths and angles that characterize the molecule in its most stable form.

| Parameter | Value |

|---|---|

| C-C (ring) bond length | Data not available in search results |

| C-O (ring) bond length | Data not available in search results |

| C-C-O bond angle | Data not available in search results |

| Dihedral angle | Data not available in search results |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to understanding reaction pathways. Potential energy surface (PES) scans, a key tool in these investigations, have been used to study the hydrogen abstraction from this compound by chlorine atoms. These calculations show no significant difference in the PES for the abstraction of hydrogen atoms from the CH or CH3 groups of the cis and trans isomers, which is consistent with experimental findings that their reaction rates are nearly identical rsc.org. The Gibbs free reaction enthalpies for hydrogen abstraction from the CH group are calculated to be -25 kJ mol-1 and from the CH3 group to be -32 kJ mol-1 for the trans isomer scispace.com.

Molecular Dynamics Simulations of Epoxide Transformations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their transformations. While specific MD studies on this compound are not extensively documented in the provided search results, the general methodology is widely applied to understand the behavior of epoxy resins and their curing processes mdpi.com. Such simulations can provide insights into the diffusion of reactants, the conformational changes of the epoxide ring, and the energetics of ring-opening in different solvent environments researchgate.net. For example, MD simulations can be used to model the interaction of this compound with a solvent like water, elucidating the role of solvent molecules in stabilizing transition states during hydrolysis.

Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. Vibrational frequencies of this compound can be calculated using methods like DFT. These calculations help in assigning the peaks in an experimental infrared (IR) spectrum to specific vibrational modes of the molecule readthedocs.io.

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C-H stretch | Data not available in search results |

| C-O stretch | Data not available in search results |

| Ring deformation | Data not available in search results |

Conformational analysis of this compound can also be performed using computational methods to determine the relative energies of different conformers. By rotating around the C-C single bonds, different spatial arrangements of the methyl groups can be explored, and their corresponding energies can be calculated to identify the most stable conformation.

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding structure-reactivity relationships in epoxides. For this compound, the presence of two methyl groups influences its reactivity. Theoretical studies on substituted epoxides show that electron-donating groups, like methyl groups, can affect the electronic properties of the epoxide ring. These substituents can influence the stability of transition states in ring-opening reactions nih.govresearchgate.net. For instance, in acid-catalyzed ring-opening, the electron-donating methyl groups can stabilize the partial positive charge on the adjacent carbon atoms in the transition state, thereby influencing the regioselectivity of the reaction chemistrysteps.comoregonstate.edu.

Furthermore, computational studies have shown that the reactivity of epoxides is related to the strain of the three-membered ring. The geometry of the molecule, as determined by computational methods, plays a crucial role in its reactivity. For example, the optimized geometry of the radical formed after hydrogen abstraction from the CH3 group of this compound shows a trigonal planar carbon, indicating sp2 hybridization, which facilitates the formation of a double bond rsc.org. This structural insight helps to explain the observed reactivity trends.

Applications of Trans 2,3 Epoxybutane As a Chiral Building Block in Complex Synthesis

Stereoselective Synthesis of Bioactive Molecules and Natural Products

The precise stereochemical control offered by trans-2,3-epoxybutane makes it an attractive starting material for the synthesis of a variety of bioactive molecules and natural products. The C2 symmetry of the trans-epoxide allows for the generation of anti-diols and other stereochemically defined functionalities upon nucleophilic ring-opening. While extensive research has been conducted on the applications of epoxides in general as chiral synthons, specific and detailed examples directly employing this compound in the total synthesis of named bioactive molecules or natural products are not extensively documented in readily available literature.

However, the fundamental reactivity of this compound suggests its utility in constructing key fragments of larger, biologically active compounds. For instance, the stereospecific ring-opening with various nucleophiles can lead to the formation of chiral 1,2-diols, amino alcohols, and other valuable intermediates. These fragments are common motifs in a wide range of natural products, including macrolides, alkaloids, and polyketides, many of which exhibit significant pharmacological properties such as antifungal or immunosuppressive activities.

The general strategies for utilizing such chiral epoxides in synthesis often involve:

Nucleophilic Ring-Opening: This is the most common transformation, where a variety of nucleophiles (e.g., organocuprates, hydrides, amines, alkoxides) attack one of the electrophilic carbons of the epoxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with inversion of stereochemistry.

Lewis Acid Catalysis: The use of Lewis acids can enhance the reactivity of the epoxide and influence the regioselectivity of the nucleophilic attack.

Conversion to Other Functional Groups: The resulting diols or other functionalized products can be further elaborated into more complex structures through standard organic transformations.

While specific examples detailing the complete synthesis of a named bioactive molecule starting from this compound are scarce in the searched literature, the principles of chiral pool synthesis strongly support its potential in this area. Further research and reporting in this specific domain would be beneficial to fully illustrate its practical applications.

Construction of Stereodefined Polyols and Oxygenated Architectures

The synthesis of stereodefined polyols and other highly oxygenated architectures is a significant challenge in organic chemistry, driven by the prevalence of these motifs in many biologically important molecules. This compound serves as a valuable C4 building block for the iterative construction of such structures. The stereospecific opening of the epoxide ring provides a reliable method for introducing two adjacent stereocenters with a defined anti-relationship.

This strategy can be extended through sequential epoxidation and ring-opening reactions to build up longer polyol chains with controlled stereochemistry. For example, the diol obtained from the hydrolysis of this compound can be selectively protected and then subjected to further reactions to extend the carbon chain, followed by another stereoselective epoxidation to introduce additional stereocenters. This iterative approach allows for the programmed synthesis of complex polyol chains found in natural products like the polyether ionophores.

Although specific examples detailing the synthesis of complex polyols directly from this compound are not prevalent in the searched literature, the underlying principles of using small chiral epoxides for the construction of oxygenated architectures are well-established.

Use in Cascade Reactions and Multicomponent Synthesis Strategies

Cascade reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the rapid construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The high reactivity of the strained epoxide ring in this compound makes it a suitable candidate for incorporation into such processes.

In a cascade sequence, the ring-opening of this compound by a nucleophile could generate a reactive intermediate that subsequently participates in further bond-forming events. For instance, an intramolecular cyclization following the initial ring-opening could lead to the formation of complex heterocyclic systems.

In the context of MCRs, this compound could potentially act as a bifunctional component, with the epoxide ring providing two electrophilic centers. However, the current body of scientific literature does not provide specific examples of the successful integration of this compound into complex cascade or multicomponent reaction schemes for the synthesis of structurally diverse molecular libraries. The development of such strategies remains an area with potential for future exploration.

Development of Novel Polymer Materials with Defined Stereochemistry

The stereochemistry of repeating units in a polymer chain can have a profound impact on its physical and material properties. The polymerization of chiral monomers like this compound offers a direct route to polymers with a defined stereochemical structure.

Early research in the 1960s demonstrated that both cis- and this compound can be polymerized to yield crystalline polymers. google.com This was a significant finding, as the presence of two asymmetric carbon atoms in the monomer was expected to make the formation of a regular, crystalline structure challenging. The polymerization of this compound, in particular, was shown to produce a polymer with distinct physical properties, including a different melting point and solubility profile compared to the polymer derived from the cis-isomer. google.com

The resulting poly(this compound) is a type of polyether. The properties of these polymers can be influenced by the stereospecificity of the polymerization reaction. Modern catalytic systems offer the potential for even greater control over the polymer's microstructure, leading to materials with tailored properties. For example, the development of catalysts for the stereoselective ring-opening polymerization of epoxides can lead to isotactic or syndiotactic polymers, which will have different crystalline structures and, consequently, different mechanical and thermal properties.

Concluding Remarks and Future Research Directions

Summary of Key Achievements in Trans-2,3-Epoxybutane Chemistry

The chemistry of this compound is foundational to understanding the reactivity of disubstituted epoxides. A primary achievement has been the development of stereospecific synthesis routes, most commonly through the epoxidation of trans-2-butene. This reaction serves as a textbook example of stereospecificity, where the geometry of the starting alkene dictates the stereochemistry of the epoxide product.

Key advancements have centered on the versatile ring-opening reactions of this compound. wikipedia.orgnih.gov These transformations are driven by the inherent ring strain of the three-membered ether ring, making it susceptible to attack by a wide array of nucleophiles. nih.gov The outcomes of these reactions have been pivotal in synthesizing valuable vicinal difunctionalized compounds, particularly 2,3-butanediol (B46004) through hydration. wikipedia.org The regioselectivity and stereoselectivity of these ring-opening reactions have been extensively studied, providing a robust platform for producing stereochemically defined molecules, which are crucial intermediates in the synthesis of pharmaceuticals and natural products. nih.govresearchgate.net

Challenges and Opportunities in Stereoselective Epoxide Transformations

Despite significant progress, the stereoselective transformation of epoxides like this compound presents ongoing challenges. One of the primary hurdles is achieving high levels of regio- and stereocontrol in ring-opening reactions, especially with less reactive nucleophiles or under non-ideal conditions. For trans-epoxides, achieving high enantioselectivity can be particularly difficult compared to their cis-counterparts or terminal epoxides. researchgate.net

These challenges, however, create substantial opportunities for innovation. There is a growing demand for new catalytic systems that can operate under mild, environmentally friendly conditions while providing exquisite control over stereochemistry. rsc.org The development of catalysts that can differentiate between the two enantiomers of a racemic trans-epoxide in a kinetic resolution, or that can desymmetrize a meso-epoxide, remains a highly sought-after goal. Furthermore, expanding the scope of nucleophiles that can be used in these stereoselective transformations is a key area for future research, opening doors to novel molecular architectures. mdpi.com The use of visible light in photoredox catalysis is emerging as a promising strategy to achieve unique reactivity and selectivity in epoxide ring-opening reactions. waseda.jp

Prospective Areas for Catalytic and Biocatalytic Innovations

The future of this compound chemistry is intrinsically linked to advancements in catalysis. While traditional Lewis and Brønsted acid catalysts have been effective, there is a significant push towards developing more sustainable and efficient catalytic systems. This includes the design of novel organocatalysts and transition-metal complexes that can facilitate ring-opening reactions with high turnover numbers and exceptional selectivity. mdpi.comcaltech.edu Double metal cyanide (DMC) catalysts, for instance, have shown effectiveness in the ring-opening polymerization of various epoxides. mdpi.com

Biocatalysis represents a particularly promising frontier. Enzymes, such as epoxide hydrolases and transaminases, offer the potential for unparalleled stereoselectivity under mild, aqueous conditions. semanticscholar.org The application of biocatalysts to the transformation of this compound could provide green and highly efficient routes to chiral diols and amino alcohols, which are valuable building blocks in the pharmaceutical industry. biocatalysts.com The discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability will be crucial for realizing the full potential of biocatalysis in this field. researchgate.netbiocatalysts.com

| Catalyst Type | Potential Application in this compound Chemistry | Key Advantages |

| Organocatalysts | Asymmetric ring-opening with various nucleophiles. | Metal-free, often milder reaction conditions, tunable steric and electronic properties. |

| Transition-Metal Catalysts | Catalytic C-C and C-X bond formation via ring-opening. | High reactivity, access to unique reaction pathways, potential for high stereocontrol. caltech.edu |

| Biocatalysts (Enzymes) | Enantioselective hydrolysis to chiral diols; synthesis of chiral amino alcohols. | Exceptional stereoselectivity, environmentally benign (aqueous media, mild temperatures), high efficiency. semanticscholar.orgbiocatalysts.com |

| Photoredox Catalysts | Reductive or nucleophilic ring-opening under visible light. | Mild reaction conditions, generation of radical intermediates for novel transformations. waseda.jp |

Emerging Methodologies in Spectroscopic and Computational Analysis

Advances in analytical techniques are set to deepen our understanding of this compound and its reactions. While standard spectroscopic methods like NMR and IR are routinely used for characterization, more advanced techniques are providing unprecedented detail. oregonstate.edumdpi.com For example, near-infrared (NIR) spectroscopy is being explored for the determination of epoxides. acs.org Chiroptical spectroscopy methods, such as circular dichroism, are invaluable for determining the absolute configuration of chiral products derived from this compound.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of epoxide ring-opening reactions, providing insights into the factors that govern selectivity. researchgate.netresearchgate.net These computational studies can help rationalize experimental observations and guide the design of new catalysts and reaction conditions. acs.org The synergy between advanced spectroscopic analysis and high-level computational modeling will undoubtedly accelerate discoveries in epoxide chemistry.

| Analytical Method | Application in this compound Research | Insights Gained |

| Advanced NMR Spectroscopy | In-situ reaction monitoring, determination of complex stereostructures. | Reaction kinetics, identification of transient intermediates, unambiguous stereochemical assignment. |

| Chiroptical Spectroscopy | Determination of enantiomeric excess and absolute configuration of chiral products. | Validation of asymmetric synthesis methods, understanding stereochemical pathways. |

| Mass Spectrometry | Analysis of reaction mixtures and identification of products. | Molecular weight confirmation, fragmentation patterns for structural elucidation. |

| Computational Chemistry (DFT) | Modeling reaction pathways and transition states. | Mechanistic understanding, prediction of regioselectivity and stereoselectivity, catalyst design. researchgate.net |

Q & A

Q. What analytical methods are used to distinguish between cis- and trans-2,3-epoxybutane isomers?

Gas chromatography (GC) on a 6-ft 15% Carbowax 20M column at 65°C effectively separates the isomers, with retention times of 4.8 min for cis-2,3-epoxybutane and 3.6 min for trans-2,3-epoxybutane. First-order NMR analysis further confirms structural differences: the cis isomer exhibits overlapping octets (δ 2.60–2.94) and a multiplet (δ 1.19), while the trans isomer shows a distinct doublet (δ 1.21) .

Q. How can researchers synthesize high-purity this compound for kinetic studies?

The compound is commercially available (≥99% purity) from suppliers like Alfa Aesar. For lab-scale synthesis, epoxidation of trans-2-butene using peracids (e.g., mCPBA) under controlled temperature (0–5°C) in anhydrous dichloromethane yields the epoxide. Purification via fractional distillation ensures high purity .

Q. What safety precautions are critical when handling this compound?

The compound is moisture-sensitive, flammable (flash point: -26°C), and classified as a Category 3 hazardous substance. Use inert atmospheres (N₂/Ar), explosion-proof equipment, and personal protective equipment (PPE). Store in sealed containers at 2–30°C to prevent degradation .

Advanced Research Questions

Q. How does the alkyl substituent position influence this compound’s reactivity in nucleophilic ring-opening reactions?

Kinetic studies comparing trans-2,3-epoxybutane with propylene oxide and 1,2-epoxybutane reveal that steric hindrance from the trans configuration reduces reactivity. For example, in 4-(p-nitrobenzyl)pyridine (NBP) alkylation, the trans isomer exhibits a 30% slower rate constant than its cis counterpart due to restricted nucleophilic attack at the less substituted carbon .

Q. What methodologies are used to determine rate coefficients for this compound’s reaction with OH radicals?

The relative rate method in environmental chambers (480–1080 L reactors) compares the decay of trans-2,3-epoxybutane against a reference compound (e.g., cyclohexane) under UV light. OH radical concentrations are monitored via FTIR spectroscopy, and rate coefficients are calculated using structure-activity relationships (SARs) validated against experimental data .

Q. How can enantioselective separation of this compound be achieved for stereochemical studies?

Complexation chromatography using an optically active nickel(II)-bis[(R)-1-phenylethylamine] complex resolves enantiomers. The trans isomer’s planar chirality allows for baseline separation (α > 1.2) on chiral stationary phases, with retention times calibrated via polarimetric detection .

Q. What role does this compound play in atmospheric chemistry modeling?

Its reaction with OH radicals (k = 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) contributes to tropospheric oxidation pathways. Computational models integrate these kinetics to predict secondary organic aerosol (SOA) formation and ozone depletion potential .

Q. How do microbial communities degrade this compound in environmental matrices?

Methanotrophic bacteria (e.g., Methylococcus capsulatus) oxidize the compound via epoxide hydrolases, producing 2,3-butanediol as a primary metabolite. Degradation efficiency is pH-dependent (optimal at pH 7.0) and enhanced in co-cultures with Pseudomonas spp. .

Notes

- Avoid referencing non-peer-reviewed sources (e.g., vendor catalogs) for mechanistic claims.

- For mutagenicity assays, use TA1535 and TA100 Salmonella strains under vapor-phase conditions to account for volatility .

- Experimental reproducibility requires strict control of moisture and temperature during epoxide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro